
1-Isopropyl-4-methylpent-1-enyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-4-methylpent-1-enyl acetate is an organic compound with the molecular formula C11H20O2. It is known for its distinct chemical structure, which includes an acetate group attached to a 1-isopropyl-4-methylpent-1-enyl chain. This compound is often used in various chemical and industrial applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isopropyl-4-methylpent-1-enyl acetate can be synthesized through esterification reactions. One common method involves the reaction of 1-isopropyl-4-methylpent-1-enol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions helps in achieving high purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Isopropyl-4-methylpent-1-enyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acetate group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups, such as halides, using reagents like sodium halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium halides in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
1-Isopropyl-4-methylpent-1-enyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Isopropyl-4-methylpent-1-enyl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. Additionally, the compound’s structure allows it to interact with enzymes and receptors, influencing their activity and function .
Comparación Con Compuestos Similares
1-Isopropyl-4-methylpent-1-enyl alcohol: Similar structure but with an alcohol group instead of an acetate group.
1-Isopropyl-4-methylpent-1-enyl chloride: Similar structure but with a chloride group instead of an acetate group.
1-Isopropyl-4-methylpent-1-enyl ketone: Similar structure but with a ketone group instead of an acetate group.
Uniqueness: 1-Isopropyl-4-methylpent-1-enyl acetate is unique due to its specific functional group, which imparts distinct chemical and physical properties. The acetate group makes it more reactive in esterification and hydrolysis reactions compared to its alcohol or chloride counterparts .
Propiedades
Número CAS |
94291-79-9 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
[(E)-2,6-dimethylhept-3-en-3-yl] acetate |
InChI |
InChI=1S/C11H20O2/c1-8(2)6-7-11(9(3)4)13-10(5)12/h7-9H,6H2,1-5H3/b11-7+ |
Clave InChI |
AYKLIRYFVQAMPD-YRNVUSSQSA-N |
SMILES isomérico |
CC(C)C/C=C(\C(C)C)/OC(=O)C |
SMILES canónico |
CC(C)CC=C(C(C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


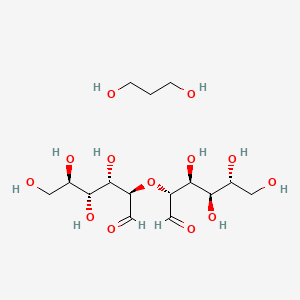
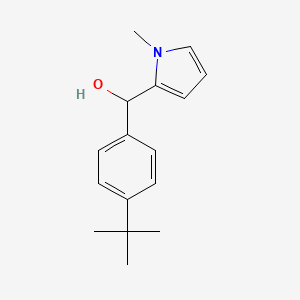

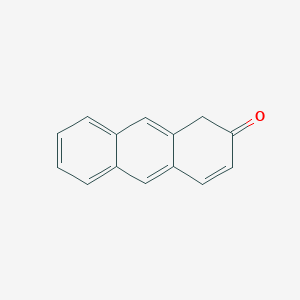
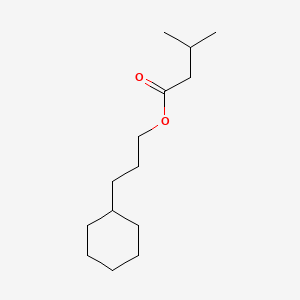
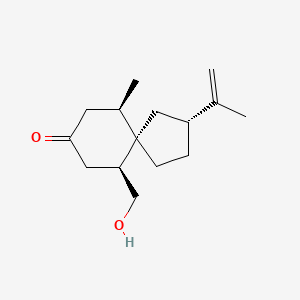
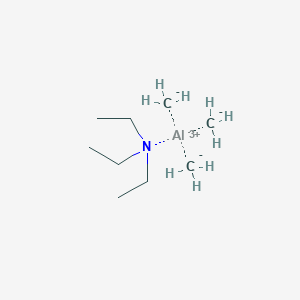


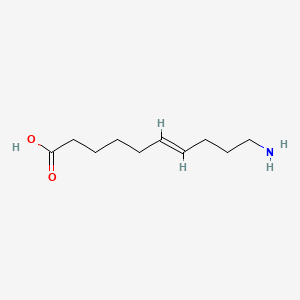
![7-methyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B12655121.png)
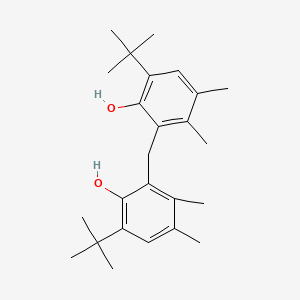
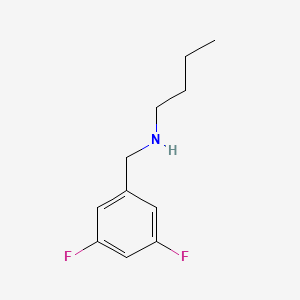
![1-[(4-Benzoylphenyl)methyl]pyridinium bromide](/img/structure/B12655126.png)
